N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(19-7-9-22-10-8-19)17-5-6-20-12-14(11-18-20)13-1-3-16-4-2-13/h1-4,11-12H,5-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXZIJSCSYQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the morpholine derivative using a carboxylation reaction, typically under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, under inert atmosphere conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and morpholine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the pyridine and pyrazole rings.
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Structural Complexity : Compounds like 13a () are significantly larger (MW 668.62) and incorporate multiple aromatic systems (pyrimidine, nitrophenyl), which may improve target affinity but reduce oral bioavailability compared to the simpler target compound (MW 301.35) .
Functional Group Variations: Sulfonamide vs. Fluorine Substitution: The fluoroethyl group in may enhance metabolic stability and lipophilicity, though its impact on activity remains unclear . Morpholinosulfonyl: Compound 4g () uses a sulfonyl-linked morpholine, which could alter electronic properties and binding interactions compared to carboxamides .
Physicochemical and Pharmacokinetic Properties
- Solubility : The morpholine carboxamide in the target compound likely improves aqueous solubility compared to sulfonamide analogs (e.g., ) but may reduce lipophilicity.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant studies and data.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazole and pyridine moieties. The structural features that contribute to its biological activity include:
- Pyrazole Ring : Known for various pharmacological effects.
- Morpholine Group : Enhances solubility and bioavailability.
- Pyridine Substituent : Contributes to receptor interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 | 0.39 | Induction of autophagy |
| B | MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| C | HCT116 | 0.01 | Apoptosis induction |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis and autophagy induction, as well as targeting specific kinases involved in cancer progression .
2. Anti-inflammatory Properties
The pyrazole moiety has been linked to anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, which are crucial in inflammatory pathways:
| Compound | Cytokine Targeted | IC50 (µM) |
|---|---|---|
| D | IL-17 | 0.1 - 1 |
| E | TNFα | 0.023 - 0.089 |
These results indicate that this compound may act as a potent anti-inflammatory agent, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory activity against epoxide hydrolase (sEH) with varying potency depending on structural modifications:
| Compound Modification | sEH Inhibition (nmol/L) |
|---|---|
| Unmodified | 50.2 |
| With additional methylene groups | 16.2 |
This highlights the importance of structure–activity relationships in optimizing the efficacy of pyrazole-based compounds .
Case Studies
Several case studies have focused on the pharmacological evaluation of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity : A derivative was tested against multiple cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis.
- Evaluation of Anti-inflammatory Effects : In vivo studies showed reduced inflammation markers in animal models treated with the compound, supporting its potential therapeutic use.
- Mechanistic Studies : Molecular docking studies revealed that the compound could effectively bind to target proteins involved in cancer and inflammation pathways, suggesting a rational basis for its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
